1-Allylpiperazine

Vue d'ensemble

Description

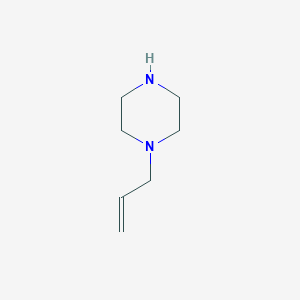

1-Allylpiperazine is an organic compound with the molecular formula C7H14N2. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen atom is replaced by an allyl group (prop-2-en-1-yl). This compound is typically found as a colorless to light yellow liquid and is known for its applications in various chemical and pharmaceutical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Allylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Allylpiperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to form piperazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: N-allylpiperazine N-oxide.

Reduction: Piperazine derivatives.

Substitution: Various substituted piperazines depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Allylpiperazine is recognized for its potential in drug development, particularly as a scaffold for various therapeutic agents. Its structure allows for modifications that enhance biological activity, making it a valuable component in the synthesis of pharmaceuticals.

Antidepressants and Antipsychotics

1-ALPP has been studied for its effects on serotonin receptors, which are crucial targets in the treatment of depression and anxiety disorders. Research indicates that piperazine derivatives, including 1-ALPP, can act as selective serotonin reuptake inhibitors (SSRIs) or modulators, providing a foundation for developing new antidepressant medications .

Antifungal and Antiviral Agents

The compound has also shown promise in antifungal and antiviral applications. Its derivatives have been synthesized and tested against various pathogens, demonstrating effective inhibitory activity. This highlights the versatility of 1-ALPP in addressing infectious diseases .

Material Science

This compound is utilized in the development of advanced materials, particularly through its incorporation into polymers.

Molecularly Imprinted Polymers (MIPs)

1-ALPP serves as a monomer in the synthesis of molecularly imprinted polymers, which are designed to selectively bind specific molecules. These MIPs have applications in drug delivery systems and biosensors, where they can enhance sensitivity and selectivity .

Biodegradable Packaging Materials

In combination with other monomers, 1-ALPP has been explored for creating biodegradable films suitable for food packaging. These films exhibit improved mechanical properties and antimicrobial activity, making them viable alternatives to conventional plastics . The incorporation of 1-ALPP enhances the functional characteristics of these materials while promoting environmental sustainability.

Environmental Applications

The environmental impact of synthetic compounds is a growing concern, and 1-ALPP has been investigated for its potential in bioremediation.

Pollutant Biodegradation

Recent studies suggest that 1-ALPP can be utilized in formulations aimed at degrading environmental pollutants. Its incorporation into enzyme-based systems enhances the stability and efficiency of enzymes used for bioremediation, facilitating the breakdown of organic contaminants in water sources .

Case Study 1: Development of Antidepressants

A study published in a peer-reviewed journal demonstrated that derivatives of 1-ALPP exhibited significant binding affinity to serotonin receptors. The results indicated that these compounds could effectively modulate serotonin levels in the brain, leading to potential therapeutic benefits for patients with depression .

Case Study 2: Biodegradable Films

Research conducted on biodegradable films incorporating 1-ALPP revealed that these materials maintained structural integrity while exhibiting enhanced antimicrobial properties. The films were tested under various conditions, showcasing their effectiveness as food packaging solutions that reduce plastic waste .

Mécanisme D'action

The mechanism of action of 1-allylpiperazine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, influencing their activity. For instance, piperazine derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors, leading to neuromuscular effects such as paralysis of parasitic worms .

Comparaison Avec Des Composés Similaires

Piperazine: The parent compound, widely used as an anthelmintic agent.

N-Methylpiperazine: Another derivative with a methyl group instead of an allyl group.

1-Benzylpiperazine: A derivative with a benzyl group, known for its stimulant properties

Uniqueness of 1-Allylpiperazine: this compound is unique due to its allyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .

Activité Biologique

1-Allylpiperazine, a derivative of piperazine, has garnered attention in medicinal chemistry due to its diverse biological activities. Piperazine compounds are known for their pharmacological potential, including applications in treating various diseases. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its piperazine ring with an allyl substituent. Its chemical structure can be represented as follows:

- Chemical Formula : CHN

- CAS Number : 13961-36-9

- Molecular Weight : 126.20 g/mol

- Density : 0.902 g/cm³

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study by Sagar et al. (2021) highlighted the compound's efficacy against various bacterial strains, demonstrating potential as an antibacterial agent .

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Antidepressant Effects

This compound has been investigated for its antidepressant activity, particularly through its interaction with serotonin receptors. A study demonstrated that it enhances serotonergic neurotransmission, which may contribute to its mood-lifting effects .

Anticancer Potential

The anticancer properties of piperazine derivatives have been a focal point of research. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25.5 | Apoptosis induction |

| HeLa | 30.2 | Growth inhibition |

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial activity of various piperazine derivatives, including this compound. The results indicated that the compound showed promising activity against Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .

Case Study 2: Antidepressant Mechanism

In a behavioral study on rodents, this compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test. These findings suggest that the compound may interact with multiple neurotransmitter systems, including serotonin and dopamine pathways .

Propriétés

IUPAC Name |

1-prop-2-enylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAQJGHGPPDZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355566 | |

| Record name | 1-Allylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13961-36-9 | |

| Record name | 1-Allylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-allylpiperazine in detecting zearalenone contamination?

A1: this compound serves as a functional monomer in creating Molecularly Imprinted Polymer (MIP) membranes. [] These MIPs act as "artificial antibodies" designed to selectively bind to zearalenone. [] The specific interactions between this compound and the template molecule during the MIP synthesis process create cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to zearalenone. [] This allows the MIP membrane to selectively capture and concentrate zearalenone from complex samples like cereal extracts. []

Q2: How does the use of this compound contribute to the sensitivity of the zearalenone sensor?

A2: While the research doesn't explicitly detail the interactions between this compound and the template molecule, it highlights the importance of functional monomers in MIP synthesis. [] The choice of functional monomer influences the strength and selectivity of the binding sites within the MIP. [] It is likely that the amine groups within this compound form interactions with the zearalenone molecule, contributing to the overall binding affinity of the MIP. This high affinity is crucial for achieving a low detection limit, allowing the sensor to identify even trace amounts of zearalenone contamination in food samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.